molecular formula C9H19ClN6 B1667005 Altretamine hydrochloride CAS No. 2975-00-0

Altretamine hydrochloride

Cat. No.: B1667005
CAS No.: 2975-00-0
M. Wt: 246.74 g/mol
InChI Key: AKAQBNIEQUSIJL-UHFFFAOYSA-N
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Description

RB-1515 hydrochloride: Altretamine hydrochloride , is an alkylating antineoplastic agent. It is primarily used in the treatment of ovarian cancer. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: RB-1515 hydrochloride is synthesized through a series of chemical reactions involving the alkylation of hexamethylmelamine. The process typically involves the use of dimethyl sulfate as the alkylating agent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of RB-1515 hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: RB-1515 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

RB-1515 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

RB-1515 hydrochloride exerts its effects by alkylating the DNA of cancer cells. This process involves the transfer of alkyl groups to the DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. The primary molecular targets are the guanine bases in the DNA, which are particularly susceptible to alkylation. The resulting DNA damage triggers cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells .

Comparison with Similar Compounds

RB-1515 hydrochloride is unique among alkylating agents due to its specific mechanism of action and its effectiveness in treating ovarian cancer. Similar compounds include:

RB-1515 hydrochloride stands out due to its specific targeting of ovarian cancer cells and its unique chemical structure, which allows for effective DNA alkylation and subsequent cancer cell death .

Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAQBNIEQUSIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183901
Record name Altretamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-00-0
Record name Altretamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altretamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTRETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30FQ7QG6VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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